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molecular formula C7H8N2O3 B028139 2,3-Dimethyl-4-nitropyridine 1-oxide CAS No. 37699-43-7

2,3-Dimethyl-4-nitropyridine 1-oxide

Cat. No. B028139
M. Wt: 168.15 g/mol
InChI Key: CFMTVTYBZMKULI-UHFFFAOYSA-N
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Patent
US04766133

Procedure details

A solution of 183 mg (1.49 mmol) of 2,3-dimethylpyridine 1-oxide in 0.6 ml of conc. sulphuric acid is treated while coollng with ice with 0.2 ml of 65% nitric acid (d=1.4). The reaction mixture is stirred at 9° for 24 hours and poured on to a mixture of ice and sodium carbonate, whereupon the resulting mixture is extracted with methylene chloride and the methylene chloride phase is dried and evaporated. The residue crystallized from ethanol/n-pentane, gives 2,3-dimethyl-4-nitropyridine 1-oxide of melting point 99°-102°.
Quantity
183 mg
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][N+:3]=1[O-:9].[N+:10]([O-])([OH:12])=[O:11].C(=O)([O-])[O-].[Na+].[Na+]>S(=O)(=O)(O)O>[CH3:1][C:2]1[C:7]([CH3:8])=[C:6]([N+:10]([O-:12])=[O:11])[CH:5]=[CH:4][N+:3]=1[O-:9] |f:2.3.4|

Inputs

Step One
Name
Quantity
183 mg
Type
reactant
Smiles
CC1=[N+](C=CC=C1C)[O-]
Name
Quantity
0.6 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 9° for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
is extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the methylene chloride phase is dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue crystallized from ethanol/n-pentane

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC1=[N+](C=CC(=C1C)[N+](=O)[O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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